molecular formula C16H16N6O4S B11579443 5-Dimethylcarbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-thiophene-3-carboxylic acid methyl ester

5-Dimethylcarbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-thiophene-3-carboxylic acid methyl ester

Cat. No.: B11579443
M. Wt: 388.4 g/mol
InChI Key: XATWPVZEIYUYNC-UHFFFAOYSA-N
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Description

METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE is a complex heterocyclic compound that features a unique combination of functional groups. This compound is part of the broader class of triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE typically involves a multistep process. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal under controlled conditions . This reaction proceeds through a regioselective multicomponent reaction, leading to the formation of the desired triazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using microwave-assisted synthesis, which offers the advantages of reduced reaction times and improved yields . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the target compound.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Properties

Molecular Formula

C16H16N6O4S

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 5-(dimethylcarbamoyl)-4-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C16H16N6O4S/c1-8-9(15(25)26-4)13(27-10(8)14(24)21(2)3)19-12(23)11-18-16-17-6-5-7-22(16)20-11/h5-7H,1-4H3,(H,19,23)

InChI Key

XATWPVZEIYUYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN3C=CC=NC3=N2)C(=O)N(C)C

Origin of Product

United States

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